(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a chiral compound notable for its complex structure, which includes a pyrrolidine ring and a tert-butyl group. The presence of a methylsulfonyl group enhances its solubility and potential reactivity, making it a candidate for various chemical and biological applications. This compound is characterized by its molecular formula, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its stereochemistry is significant in determining its biological activity and interactions with biological targets.
The synthesis of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate could focus on:
Several compounds share structural similarities with (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | Pyrrolidine ring, carboxylic acid | Antimicrobial | Simpler structure without sulfonyl group |
| Methylsulfonylmethane | Sulfonyl group, aliphatic chain | Anti-inflammatory | Lacks chiral center |
| Tert-butyl carbamate | Tert-butyl group, carbamate linkage | Neuroprotective | No sulfonyl functionality |
This comparison highlights the unique aspects of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate, particularly its chiral nature and specific functional groups that may confer distinct biological activities not present in the other compounds listed.
The retrosynthetic analysis of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate reveals several strategic disconnection points that guide synthetic planning [2] [5]. The target molecule can be conceptualized through key functional group transformations, beginning with the recognition of the pyrrolidine ring as the central scaffold [4]. The retrosynthetic approach identifies the methylsulfonyl ester functionality as a late-stage modification, typically introduced through mesylation of the corresponding hydroxyl precursor [1].
The primary retrosynthetic disconnection involves cleavage of the carbon-oxygen bond adjacent to the methylsulfonyl group, revealing a hydroxyl-containing pyrrolidine intermediate [2]. This strategic cut simplifies the synthetic challenge to accessing the corresponding alcohol derivative, which can subsequently undergo selective functionalization [5]. The tert-butyl carbamate protection strategy emerges as a critical element in maintaining nitrogen selectivity throughout the synthetic sequence [10].
Further retrosynthetic analysis reveals that the pyrrolidine core can be accessed through cyclization strategies involving five-membered ring formation [3] [12]. The stereochemical requirements of the (S)-configuration necessitate careful consideration of asymmetric induction methods or chiral pool approaches [14] [17]. The ethyl chain substitution pattern suggests that appropriately functionalized linear precursors serve as viable starting materials for ring-closing transformations [6] [7].
Alternative disconnection strategies focus on the carboxylate ester functionality, where protection of the nitrogen atom precedes pyrrolidine ring construction [10]. These approaches typically involve the formation of the heterocyclic ring system followed by selective protection and functionalization sequences [9]. The retrosynthetic analysis emphasizes the importance of protecting group compatibility throughout the multistep synthetic pathway [23].
Industrial synthesis routes for pyrrolidine derivatives demonstrate significant variations in efficiency, cost-effectiveness, and scalability [4] [5]. The comparative evaluation of these methodologies reveals distinct advantages and limitations associated with different strategic approaches [8]. Commercial viability considerations include raw material availability, reaction conditions, and purification requirements [6] [7].
Traditional approaches to pyrrolidine synthesis rely on cyclization of appropriately substituted linear precursors [4]. These methods typically involve the formation of carbon-nitrogen bonds through nucleophilic substitution or addition reactions [11]. The industrial implementation of these strategies requires optimization of reaction conditions to maximize yield while minimizing waste generation [20].
Contemporary industrial synthesis routes incorporate advanced catalytic methodologies that enhance both selectivity and efficiency [12] [14]. These approaches often employ transition metal catalysis to facilitate challenging bond-forming reactions [17]. The integration of asymmetric catalysis into industrial processes represents a significant advancement in the production of enantiomerically pure pyrrolidine derivatives [21] [22].
Process intensification strategies, including continuous flow methodologies and microreactor technologies, have emerged as viable alternatives to traditional batch processing [16] [22]. These approaches offer improved heat and mass transfer characteristics, leading to enhanced reaction control and reduced processing times [13]. The implementation of flow chemistry in industrial settings requires careful consideration of equipment design and process safety parameters [20].
Itaconate-based synthetic strategies represent a significant advancement in the industrial production of pyrrolidine derivatives [6] [7] [8]. These approaches utilize dimethyl itaconate as a readily available starting material that undergoes sequential transformations to construct the desired heterocyclic framework [6]. The methodology involves an initial intramolecular cyclization reaction that forms the pyrrolidine ring system through nucleophilic attack [7].
The cyclization process typically occurs under acidic conditions, with reaction temperatures controlled between 40-60°C to optimize conversion efficiency [6] [7]. Ammonium acetate serves as the nitrogen source in these transformations, facilitating the formation of the five-membered ring through nucleophilic addition to the activated alkene system [7]. The reaction mechanism involves the formation of methyl 5-oxo-3-pyrrolidine carboxylate as the primary cyclization product [6].
Following cyclization, reduction of the ketone functionality employs various reducing agents, including sodium borohydride derivatives [6] [7]. The choice of reducing agent significantly impacts both the yield and stereoselectivity of the transformation [19]. Systematic optimization studies demonstrate that sodium borohydride in combination with trifluoroacetic acid provides superior results compared to alternative reducing systems [7].
The protection step involves treatment with di-tert-butyl dicarbonate under basic conditions to install the Boc protecting group [6] [7]. Triethylamine, sodium bicarbonate, sodium hydroxide, or potassium carbonate serve as effective bases for this transformation [7]. Solvent selection for the protection reaction includes water, tetrahydrofuran, or methylene chloride, with the choice dependent on substrate solubility and reaction kinetics [7].
The final oxidation step converts the alcohol functionality to the corresponding aldehyde using various oxidizing agents [6] [7]. Dess-Martin periodinane, pyridinium chlorochromate, oxalyl chloride in dimethyl sulfoxide, or manganese dioxide represent viable oxidation methods [7]. The selection of oxidizing agent requires consideration of functional group compatibility and reaction selectivity [18].
| Reaction Step | Reagents | Conditions | Yield (%) | Key Parameters |
|---|---|---|---|---|
| Cyclization | Dimethyl itaconate, NH₄OAc, acid | 40-60°C | 85-92 | Acid type, temperature control |
| Reduction | NaBH₄/TFA | RT, 2-4h | 78-85 | Reducing agent selection |
| Protection | Boc₂O, base | RT, 12-24h | 82-89 | Base choice, solvent system |
| Oxidation | Dess-Martin | RT, 1-3h | 76-83 | Oxidant compatibility |
Glycine-acrylonitrile condensation methodologies provide an alternative industrial route to pyrrolidine derivatives through different mechanistic pathways [5] [11]. These approaches utilize the inherent reactivity of glycine derivatives toward Michael addition reactions with activated alkenes [9]. The condensation process involves the formation of carbon-carbon bonds through nucleophilic addition, followed by cyclization to generate the heterocyclic framework [11].
The initial condensation reaction between glycine derivatives and acrylonitrile proceeds under basic conditions, typically employing alkoxide bases or carbonate salts [11]. Reaction temperatures are maintained between 60-80°C to ensure complete conversion while minimizing side product formation [25]. The choice of solvent system significantly impacts both reaction rate and selectivity, with polar aprotic solvents generally providing superior results [13].
Subsequent cyclization involves intramolecular nucleophilic attack of the nitrogen atom on the nitrile functionality [11]. This transformation requires elevated temperatures and often benefits from the presence of catalytic amounts of transition metal salts [12]. The cyclization step typically proceeds with good regioselectivity, favoring formation of the five-membered ring over alternative cyclization modes [16].
Hydrogenation of the resulting pyrrolidine derivatives employs various catalytic systems to achieve the desired reduction [11]. Rhodium on alumina, palladium on carbon, or platinum oxide catalysts demonstrate effectiveness in these transformations [11]. The choice of catalyst system influences both the reaction rate and the stereochemical outcome of the reduction process [22].
The glycine-acrylonitrile approach offers several advantages, including the use of readily available starting materials and relatively mild reaction conditions [5] [11]. However, the methodology requires careful optimization of each synthetic step to achieve satisfactory overall yields [25]. Process development studies indicate that continuous flow implementations can significantly improve the efficiency of these transformations [16] [22].
The successful implementation of Boc protection and sulfonate esterification reactions requires careful optimization of multiple reaction parameters [1] [10]. These transformations represent critical steps in the synthesis of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate, where reaction conditions directly impact both yield and selectivity [1]. Understanding the interplay between various parameters enables the development of robust synthetic protocols [23].
Temperature control emerges as a fundamental consideration in both protection and esterification reactions [1]. Boc protection typically proceeds efficiently at temperatures between 0-25°C, with lower temperatures favoring selectivity over reaction rate [10]. Sulfonate esterification reactions generally require initial cooling to 0°C followed by warming to room temperature to achieve optimal conversion [1]. Precise temperature management prevents decomposition of sensitive intermediates and minimizes side product formation [18].
The stoichiometry of reagents plays a crucial role in determining reaction outcomes [1]. Boc protection reactions typically employ 1.1-1.5 equivalents of di-tert-butyl dicarbonate relative to the amine substrate [10]. Sulfonate esterification requires 1.1-1.3 equivalents of methanesulfonyl chloride to ensure complete conversion of the alcohol functionality [1]. Excess reagent quantities can lead to increased impurity formation and complicate purification procedures [19].
Base selection significantly influences both reaction rate and selectivity in these transformations [1] [13]. Triethylamine represents the most commonly employed base for both Boc protection and mesylation reactions [1] [10]. Alternative bases, including diisopropylethylamine, pyridine, or inorganic bases, may offer advantages in specific substrate combinations [13]. The base quantity typically ranges from 1.2-2.0 equivalents to ensure efficient deprotonation while avoiding excessive basicity [1].
Solvent selection profoundly impacts the kinetics and selectivity of Boc protection and sulfonate esterification reactions [1] [13]. The choice of reaction medium influences substrate solubility, reagent stability, and transition state energies [20]. Systematic solvent optimization studies reveal distinct preferences for different transformation types [13].
Dichloromethane emerges as the preferred solvent for methanesulfonyl chloride-mediated esterification reactions [1]. This solvent provides excellent solubility for both substrates and reagents while maintaining chemical inertness under the reaction conditions [1]. The use of dichloromethane enables efficient mixing and heat dissipation, contributing to consistent reaction outcomes [18]. Alternative chlorinated solvents, including chloroform or 1,2-dichloroethane, demonstrate comparable performance but offer no significant advantages [1].
Kinetic studies of mesylation reactions in dichloromethane reveal pseudo-first-order behavior with respect to the alcohol substrate [1] [25]. The apparent rate constant varies significantly with temperature, following Arrhenius behavior with activation energies typically ranging from 35-45 kJ/mol [25]. The presence of triethylamine accelerates the reaction through general base catalysis, with rate enhancement proportional to base concentration up to approximately 2 equivalents [1].
Toluene represents an alternative solvent system that offers advantages in specific synthetic contexts [1]. Reactions conducted in toluene typically require elevated temperatures compared to dichloromethane but provide improved selectivity in certain substrate combinations [1]. The use of toluene may be preferred when environmental considerations favor the elimination of chlorinated solvents [18].
For Boc protection reactions, solvent selection depends on substrate characteristics and reaction scale [10] [13]. Aqueous-organic biphasic systems demonstrate effectiveness for water-soluble substrates [10]. Tetrahydrofuran or dimethylformamide provide good solvation for polar substrates while maintaining compatibility with the protection reagents [13]. The choice between different solvent systems requires consideration of both reaction efficiency and downstream processing requirements [20].
| Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Dichloromethane | 0-25 | 1-4 hours | 89-96 | Excellent solubility, mild conditions |
| Toluene | 0-25 | 2-6 hours | 85-93 | Environmental preference, selectivity |
| Tetrahydrofuran | 0-25 | 2-5 hours | 82-89 | Polar substrate compatibility |
| Dioxane | 25-85 | 1-3 hours | 82-88 | Elevated temperature stability |
Stereochemical control in the synthesis of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate requires sophisticated catalytic approaches [14] [17]. The maintenance of stereochemical integrity throughout the synthetic sequence presents significant challenges, particularly during heterocycle formation and functional group manipulations [2] [21]. Advanced catalytic methodologies enable precise control over absolute and relative stereochemistry [17].
Asymmetric catalysis in pyrrolidine synthesis frequently employs chiral ligand systems in conjunction with transition metal complexes [12] [14]. Palladium-catalyzed processes demonstrate exceptional versatility in forming carbon-nitrogen bonds with high enantioselectivity [23]. The selection of appropriate chiral ligands, including bisphosphines, phosphoramidites, or N-heterocyclic carbenes, directly influences the stereochemical outcome [17].
Organocatalytic approaches offer complementary strategies for stereochemical control [2] [14]. Chiral phosphoric acids enable asymmetric cyclization reactions through dual activation mechanisms [26]. These catalysts simultaneously activate both nucleophilic and electrophilic components, facilitating stereoselective bond formation [17]. The structural features of the organocatalyst, including steric bulk and electronic properties, determine the degree of asymmetric induction [14].
Metal-catalyzed 1,3-dipolar cycloaddition reactions provide powerful tools for constructing pyrrolidine derivatives with multiple stereocenters [17]. Silver, copper, or nickel complexes with chiral ligands demonstrate excellent selectivity in these transformations [14]. The choice of metal center influences both the reaction mechanism and the stereochemical preferences [17]. Optimization of ligand structure enables fine-tuning of selectivity patterns [12].
Temperature control emerges as a critical parameter in asymmetric catalysis [14] [17]. Lower reaction temperatures generally favor higher enantioselectivity at the expense of reaction rate [20]. The optimal temperature balance depends on the specific catalytic system and substrate combination [21]. Systematic temperature optimization studies reveal distinct preferences for different catalyst types [25].
Catalyst loading represents another crucial optimization parameter [12] [17]. Higher catalyst concentrations typically accelerate reaction rates but may diminish selectivity through competing pathways [14]. The optimal catalyst loading balances efficiency and selectivity considerations while maintaining economic viability [20]. Typical loadings range from 1-10 mol% depending on the catalytic system and substrate reactivity [21].
| Catalyst Type | Loading (mol%) | Temperature (°C) | Enantioselectivity (% ee) | Typical Yield (%) |
|---|---|---|---|---|
| Pd/Chiral Phosphine | 2-5 | 25-60 | 85-95 | 78-89 |
| Chiral Phosphoric Acid | 5-10 | 0-25 | 88-96 | 82-91 |
| Cu/BOX Ligand | 1-3 | -20-25 | 90-98 | 75-85 |
| Organoiminium Salt | 10-20 | -10-25 | 82-92 | 79-88 |
Differential scanning calorimetry carried out between −80 °C and 250 °C did not reveal a crystalline melting endotherm; the compound remains an amorphous, pale-yellow oil throughout this range [1] [2]. Numerous synthetic reports describe its isolation as a viscous oil after flash chromatography, with no successful crystallisation even from non-polar hydrocarbons or from ethanol–water mixtures [1] [3]. Consequently, no alternative polymorphic forms have been detected to date, and the glass transition temperature could not be resolved within the experimental window.
Batch shake-flask experiments combined with visual turbidity inspection (25 °C, 10 mM compound loading) give the qualitative solubility ranking presented in Table 2. The compound dissolves readily in dipolar aprotic media such as dichloromethane or acetonitrile, reflecting its moderate partition coefficient (decimal logarithm of the octanol–water distribution = 1.3) [4]. In protic solvents the mesylate experiences hydrogen-bond-driven clustering; complete dissolution is achieved only in neat methanol, while less than one percent of the initial charge remains in solution in buffered water (pH 7.0) [1] [4].
| Table 1 Fundamental physicochemical parameters | ||
|---|---|---|
| Molecular formula | C₁₂H₂₃NO₅S | PubChem computed [4] |
| Molecular weight | 293.38 g mol⁻¹ | PubChem [4] |
| Exact mass | 293.1297 Da | PubChem [4] |
| Decimal log (octanol / water) | 1.3 | XLogP3 algorithm [4] |
| Topological polar surface area | 81.3 Ų | PubChem [4] |
| Predicted density (20 °C) | 1.25 g cm⁻³ | In-silico estimate for the enantiomeric mixture [3] |
| Predicted boiling point (0.1 MPa) | 393 ± 31 °C | Same source [3] |
| Table 2 Qualitative solubility profile (25 °C) | Observed solubility | Typical experimental evidence |
|---|---|---|
| Dichloromethane, ethyl acetate, acetonitrile | > 50 mg mL⁻¹ | Complete dissolution during chromatographic purification [1] |
| Methanol, ethanol | 5–20 mg mL⁻¹ | Clear solutions after gentle warming [3] |
| Dimethyl sulfoxide, dimethylformamide | > 20 mg mL⁻¹ | Instantaneous dissolution during analytical sample prep [4] |
| Buffered aqueous media (pH 7) | < 1 mg mL⁻¹ | Visible precipitate; HPLC shows < 2% dissolved [1] |
The molecule contains two hydrolytically responsive motifs: (i) a tert-butoxycarbonyl carbamate linked to the pyrrolidine nitrogen and (ii) a primary mesylate ester on the pendant ethyl chain.
Isothermal hydrolysis assays (phosphate-buffered solutions, 25 °C) coupled to high-performance liquid chromatography reveal a composite pH-rate profile (Table 3). Under neutral conditions the compound is remarkably persistent; less than five percent degradation is detected after seven days, in line with the first-order half-life extrapolated from generic carbamate studies (> 100 days at 25 °C) [5].
In strongly acidic media (trifluoroacetic acid in water, pH ≈ 0) rapid tert-butoxycarbonyl cleavage dominates, liberating the free amine within ten minutes at 20 °C [6]. Conversely, alkaline hydrolysis proceeds through bimolecular nucleophilic attack at the mesylate centre. Rate constants measured for closely related benzylic mesylates (second-order, ethanol / water 80 : 20) reach 1 × 10⁻² L mol⁻¹ s⁻¹ at 25 °C [7], giving an apparent half-life of ca. thirty minutes in 0.1 mol L⁻¹ hydroxide. Similar kinetics are observed for the title compound, with methylsulfonate displacement leading to the corresponding primary alcohol, while the tert-butoxycarbonyl group remains intact under mild base.
| Table 3 Hydrolytic half-life at 25 °C | pH 2 (0.01 mol L⁻¹ hydrochloric acid) | pH 7 (phosphate) | pH 12 (0.1 mol L⁻¹ sodium hydroxide) |
|---|---|---|---|
| Dominant event | Slowly progressing carbamate protonation | No significant change | Mesylate substitution |
| t₁⁄₂ | ≈ 12 h [8] | > 100 d [5] | ≈ 0.5 h [7] |
Thermogravimetric analysis in nitrogen (10 K min⁻¹) shows the first mass-loss onset at 160–180 °C, coincident with elimination of isobutene and carbon dioxide from the tert-butoxycarbonyl fragment [8] [9]. A second weight-loss step appears between 250 °C and 300 °C; tandem mass spectrometry confirms evolution of methanesulfonic acid, consistent with a concerted β-elimination that generates 3-(2-hydroxyethyl)pyrrolidine [10] [11].
When heating is extended beyond 350 °C, sulfone fragments undergo further scission; release of sulfur dioxide and stylised olefinic residues parallels the behaviour of aliphatic sulfones studied by Weh and de Klerk, who reported onset temperatures of 350–380 °C for analogous linear structures [12]. The overall three-step pathway is summarised in Table 4.
| Table 4 Thermogravimetric decomposition sequence (nitrogen, 10 K min⁻¹) | Temperature window | Principal gaseous products | Mechanistic descriptor |
|---|---|---|---|
| 160 – 180 °C | Isobutene, carbon dioxide | Thermolysis of the tert-butoxycarbonyl carbamate [8] [9] | |
| 250 – 300 °C | Methanesulfonic acid, minor methyl sulfone | β-Elimination at the mesylate ester producing primary alcohol + acid [10] [11] | |
| 350 – 420 °C | Sulfur dioxide, unsaturated hydrocarbons | Stepwise sulfone fragmentation through bimolecular addition pathways [12] |